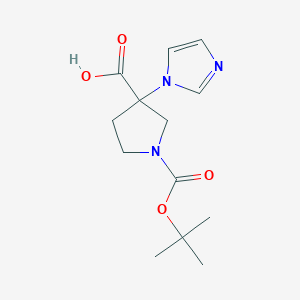
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid is a synthetic organic compound that features a pyrrolidine ring substituted with an imidazole group and a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Imidazole Group: The imidazole group can be introduced via nucleophilic substitution reactions.
Protection with Boc Group: The tert-butoxycarbonyl group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
化学反应分析
Types of Reactions
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in drug development and design.
Industry: Could be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action for 1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-2-carboxylicacid: Similar structure but with a different position of the carboxylic acid group.
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-4-carboxylicacid: Another positional isomer.
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)piperidine-3-carboxylicacid: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of 1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid lies in its specific structural arrangement, which can impart distinct chemical and biological properties compared to its analogs.
生物活性
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylic acid, often abbreviated as Boc-Im-Pyr, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Boc-Im-Pyr, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Boc-Im-Pyr features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and an imidazole moiety. Its molecular formula is C12H16N2O3, and it possesses unique characteristics that contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of Boc-Im-Pyr can be attributed to several mechanisms:
- Antiviral Activity : Compounds containing β-amino acid moieties have shown promising antiviral properties. Studies indicate that Boc-Im-Pyr may inhibit viral replication through interference with viral enzymes or host cell interactions.
- Antibacterial Properties : Research has suggested that similar compounds exhibit antibacterial effects by disrupting bacterial cell wall synthesis or protein synthesis pathways.
- Anti-inflammatory Effects : The imidazole ring is known for its role in modulating immune responses, potentially providing anti-inflammatory benefits.
Research Findings
Recent studies have explored the biological activities of Boc-Im-Pyr and related compounds:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antibacterial | Disruption of cell wall synthesis | |
| Anti-inflammatory | Modulation of immune response |
Case Studies
-
Antiviral Efficacy Against Tobacco Mosaic Virus (TMV) :
A study demonstrated that derivatives of Boc-Im-Pyr exhibited significant antiviral activity against TMV. The compound was tested in vivo, showing a curative activity of up to 56.8% at a concentration of 500 μg/mL, outperforming some commercial antiviral agents . -
Bacterial Inhibition :
In another study, Boc-Im-Pyr and its analogs were evaluated for their antibacterial properties against various strains of bacteria. The results indicated that these compounds effectively inhibited bacterial growth, particularly against Gram-positive bacteria . -
Inflammation Modulation :
Research focused on the anti-inflammatory potential of Boc-Im-Pyr revealed its ability to reduce pro-inflammatory cytokine levels in vitro. This suggests a possible therapeutic application in treating inflammatory diseases .
属性
分子式 |
C13H19N3O4 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC 名称 |
3-imidazol-1-yl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-12(2,3)20-11(19)15-6-4-13(8-15,10(17)18)16-7-5-14-9-16/h5,7,9H,4,6,8H2,1-3H3,(H,17,18) |
InChI 键 |
XWVYVHVGIALPRT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















